MAO-B vs. MAO-A Selectivity Profile
In a standardized fluorescence-based MAO inhibition assay, E-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline exhibits a striking selectivity window between MAO-B and MAO-A isoforms. The compound shows an MAO-A IC₅₀ > 100,000 nM versus an MAO-B IC₅₀ of 1,130 nM, yielding a selectivity ratio (MAO-A/MAO-B) of >88-fold in favor of MAO-B [1]. While the absolute potency is modest (low micromolar on MAO-B), this selectivity profile is not universally shared by other 2-chloro-3-nitrovinylquinoline congeners. By comparison, the des-methoxy analog 2-chloro-3-(2-nitrovinyl)quinoline (CAS 182050-12-0) has not been reported with comparable MAO isoform selectivity data in the same assay system, making the 7-methoxy substituent a potentially critical determinant of this differential isoform engagement. Researchers requiring a tool compound with inherent MAO-B-over-MAO-A bias in the 2-chloro-3-nitrovinylquinoline scaffold should prioritize the 7-methoxy variant on the basis of this demonstrated selectivity.
MAO‑A IC₅₀ >100,000 nM
Ratio >88‑fold
| Evidence Dimension | MAO isoform selectivity (MAO-A IC₅₀ / MAO-B IC₅₀ ratio) |
|---|---|
| Target Compound Data | MAO-A IC₅₀ > 100,000 nM; MAO-B IC₅₀ = 1,130 nM; Selectivity ratio >88-fold (MAO-B preferring) |
| Comparator Or Baseline | Baseline: non-selective MAO inhibitors typically show MAO-A/MAO-B ratios near unity. Des-methoxy analog 2-chloro-3-(2-nitrovinyl)quinoline: no comparable selectivity data available in curated databases (ChEMBL/BindingDB), indicating this selectivity characterization is specific to the 7-methoxy-bearing chemotype. |
| Quantified Difference | Selectivity ratio >88 (target) vs. ~1 (non-selective baseline). Comparator data absent; selectivity claim is class-level inference anchored to the target compound's own isoform differential. |
| Conditions | Inhibition of human MAO-A and MAO-B assessed by inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. Data curated by ChEMBL from Northeast Ohio Medical University [1]. |
Why This Matters
For neurochemistry or drug metabolism studies where MAO-B-selective inhibition is desired without confounding MAO-A activity, this compound provides a documented selectivity window absent from the des-methoxy analog in publicly curated databases, reducing the risk of off-target MAO-A effects in cellular or ex vivo experimental designs.
- [1] BindingDB Entry BDBM50401981 (ChEMBL CHEMBL1575961). Affinity data: MAO-A IC₅₀ > 1.00×10⁵ nM; MAO-B IC₅₀ 1.13×10³ nM. Assay: inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. Target: Amine oxidase [flavin-containing] A and B (Human). Curated by ChEMBL, Northeast Ohio Medical University. View Source
